Benzyl 4-hydroxy-3,5-dimethylbenzoate
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Overview
Description
Benzyl 4-hydroxy-3,5-dimethylbenzoate: is an organic compound with the molecular formula C16H16O3 . It is a derivative of benzoic acid, where the benzyl group is esterified with 4-hydroxy-3,5-dimethylbenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxy-3,5-dimethylbenzoate can be synthesized through the esterification of 4-hydroxy-3,5-dimethylbenzoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-hydroxy-3,5-dimethylbenzoate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.
Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl 4-hydroxy-3,5-dimethylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Chemistry: Benzyl 4-hydroxy-3,5-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: this compound is used in the production of dyes, fragrances, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl 4-hydroxy-3,5-dimethylbenzoate involves its interaction with specific molecular targets in biological systems. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
4-Hydroxy-3,5-dimethylbenzoic acid: This compound is the precursor to benzyl 4-hydroxy-3,5-dimethylbenzoate and shares similar structural features.
Methyl 4-hydroxy-3,5-dimethylbenzoate: Another ester derivative of 4-hydroxy-3,5-dimethylbenzoic acid, differing by the presence of a methyl group instead of a benzyl group.
4-Hydroxy-3,5-dimethylbenzaldehyde: A related compound where the carboxylic acid group is replaced by an aldehyde group.
Uniqueness: this compound is unique due to the presence of the benzyl ester group, which imparts distinct chemical and physical properties compared to its similar compounds. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl 4-hydroxy-3,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-8-14(9-12(2)15(11)17)16(18)19-10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGOOUQIYTXSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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